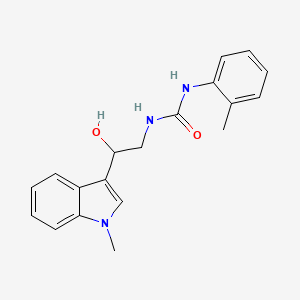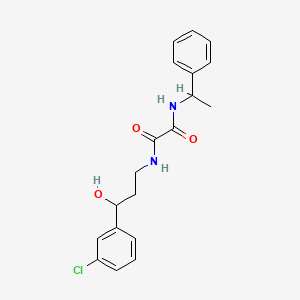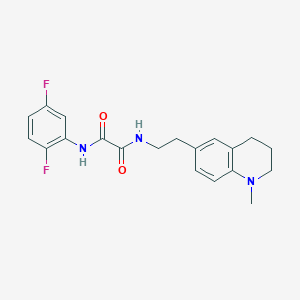
N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H21F2N3O2 and its molecular weight is 373.404. The purity is usually 95%.
BenchChem offers high-quality N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Agent Development
Research has been conducted on similar structures to N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, exploring their potential as anticancer agents. A study on novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated significant antitumor activities against various human cancer cell lines, such as A549 (lung adenocarcinoma), HeLa (cervical carcinoma), MCF-7 (breast cancer), and U2OS (osteosarcoma) cells. These compounds, through pharmacological screening, exhibited moderate to high levels of antitumor activities, with some showing more potent inhibitory activities compared to the positive control, 5-fluorouracil. The mechanism of action, particularly for compound 4u, included cell cycle arrest in S and G2 stages and induction of apoptosis in HeLa cells, as confirmed by various staining methods and flow cytometry (Fang et al., 2016).
Sleep Modulation via Orexin Receptor Antagonism
Compounds structurally related to the specified molecule have been investigated for their role in sleep modulation through orexin receptor antagonism. For instance, the blockade of orexin-1 receptors was found to attenuate orexin-2 receptor antagonism-induced sleep promotion in rats. This suggests a differential impact of orexin receptors in sleep-wake modulation, where orexin-2 receptor antagonism alone was sufficient to initiate and prolong sleep. Such findings highlight the potential of targeting orexin receptors for therapeutic strategies in sleep disorders (Dugovic et al., 2009).
Nitric Oxide Reactivity and Fluorescence Enhancement
The reactivity of compounds with nitric oxide (NO) and their subsequent fluorescence enhancement has been a subject of interest, relevant to the chemical family of N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide. A study on CuFL1 reaction with NO in buffered aqueous solutions demonstrated the formation of N-nitrosated product FL1-NO, providing insights into designing faster-reacting probes for NO detection by modifying the protonation state of the secondary amine in the ligand. This research could inform the development of highly sensitive and specific NO probes for biomedical applications (McQuade et al., 2010).
properties
IUPAC Name |
N'-(2,5-difluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2N3O2/c1-25-10-2-3-14-11-13(4-7-18(14)25)8-9-23-19(26)20(27)24-17-12-15(21)5-6-16(17)22/h4-7,11-12H,2-3,8-10H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSQUQDHJATHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,5-difluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(2-bromophenyl)methanone](/img/structure/B3015032.png)
![2-(4-Bromophenyl)-4-[(4-vinylbenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B3015033.png)
![2-[(4-Fluorobenzyl)sulfanyl]-3,5-pyridinedicarbonitrile](/img/structure/B3015034.png)
![3-Fluoro-4-methoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B3015036.png)
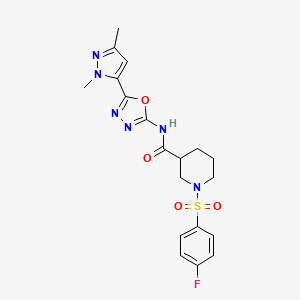
![N1-(m-tolyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3015040.png)
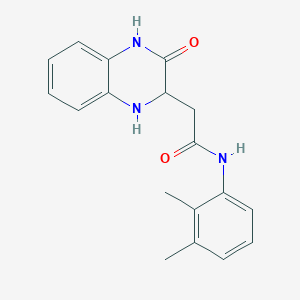

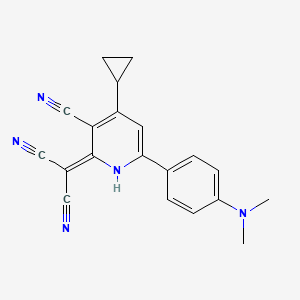
![N-Methyl-1-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3015046.png)
![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B3015047.png)
